Benazolin
Overview
Description
Benazolin, also known as metizoline, belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of Benazolin is a technical process in the field of agricultural herbicide production. The generation of side products is controlled by adopting a low-temperature method, adding a catalyst, and reducing the reaction temperature from 90-95°C to 60-65°C. This method improves production safety, and the content of Benazolin reaches 98 percent, with a total yield of more than 80 percent .
Molecular Structure Analysis
The molecular formula of Benazolin is CHClNOS. It has an average mass of 243.667 Da and a monoisotopic mass of 242.975693 Da .
Chemical Reactions Analysis
Benazolin is a post-emergence herbicide with a moderate aqueous solubility. It is semi-volatile with a high potential to leach to groundwater . It is not persistent in soil systems but may possibly be persistent in water .
Physical And Chemical Properties Analysis
Benazolin has a moderate aqueous solubility and is semi-volatile. It has a high potential to leach into groundwater. It is not persistent in soil systems but may possibly be persistent in water . Its molecular formula is CHClNOS, with an average mass of 243.667 Da and a monoisotopic mass of 242.975693 Da .
Scientific Research Applications
Biodegradation
Benazolin-ethyl, an herbicide, has been studied for its environmental impact and potential for biodegradation. One study isolated a strain named Methyloversatilis sp. cd-1 from benazolin-ethyl wastewater, capable of degrading benazolin-ethyl to a non-detectable level within 48 hours. The degradation involved cleavage of the ester bond to form benazolin, followed by demethylation and decomposition into other compounds (Cai, Qian, Cai, & Chen, 2011).
Soil Mobility and Binding
Research has shown that the addition of crop residues like maize straw can influence the mobility and binding of benazolin in soil. Incorporating crop residues was found to decrease the mobility and bioaccessibility of benazolin and its metabolites, suggesting an environmental mechanism for controlling its spread (Schnitzler, Lavorenti, Berns, Drewes, Vereecken, & Burauel, 2007).
Weed Control in Agriculture
Benazolin has been studied extensively for its application in agriculture, particularly for weed control in crops like rape. Various studies have assessed the efficacy of benazolin in combination with other herbicides, observing significant weed control and safety for crops (Gao, 2006). Another study noted that benazolin significantly improved light conditions in rapeseed fields and did not affect plant height or seed weight, thereby positively impacting crop yield (Zhu, 2007).
Radiochemistry
In radiochemistry, benazolin has been labeled with carbon-11 to study its properties as a ligand for imidazoline receptors. This research contributes to our understanding of receptor binding and potential medical applications (Roeda, Hinnen, & Dollé, 2003).
Water Treatment
Studies have explored the adsorption of benazolin using activated carbon and hypercrosslinked polymers, significant for water treatment and purification processes. The efficacy of different materials in removing benazolin from contaminated water was examined, along with the impact of fulvic acid on adsorption efficiency (Streat & Horner, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJSGOXICXYZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041620 | |
Record name | Benazolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benazolin | |
CAS RN |
3813-05-6 | |
Record name | Benazolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3813-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazolin [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENAZOLIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benazolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benazolin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB02FMB0BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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